rac-3-tert-Butyl-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone
Overview
Description
Synthesis Analysis
The synthesis of oxazolidinones, including rac-3-tert-Butyl-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone, typically involves the cyclization of amino alcohols with suitable carbonyl compounds. One method for synthesizing related oxazolidinones involves the condensation of tert-butyl amino alcohols with aldehydes or ketones in the presence of catalysts (D. Seebach, A. Fadel*, 1985). Another approach involves stereochemical inversion of precursor compounds to achieve the desired chirality and structure (Kazunori Kan et al., 1985).
Molecular Structure Analysis
Oxazolidinones, including the target compound, typically exhibit a planar oxazolidinone ring central to their structure. This planarity and the spatial arrangement of substituents around the ring are crucial for their chemical properties and reactivity. For example, the presence of tert-butyl and benzyl substituents in specific configurations can influence the molecule's overall shape and electronic properties, as seen in related compounds (Victoria J. Dungan et al., 2012).
Scientific Research Applications
Chemical Structure and Properties
The compound rac-3-tert-Butyl-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone belongs to the oxazolidinone class, known for its significance in medicinal chemistry. Oxazolidinones exhibit a range of biological activities and are often explored for their pharmaceutical potential. For instance, the central oxazolidinone ring's structure and substituent configuration, as seen in similar compounds, significantly influence their chemical properties and reactivity (Dungan, Mueller-Bunz, & Rutledge, 2012).
Synthetic Methods and Applications
Oxazolidinones are versatile in synthetic organic chemistry. They serve as intermediates in the synthesis of complex molecules, including pharmaceuticals. Techniques involving oxazolidinones have been employed to synthesize various derivatives, demonstrating the utility of this compound class in creating potentially bioactive molecules. For example, methods have been developed for the efficient synthesis of novel oxazolidinones with potential as antimicrobial agents (Devi et al., 2013). Such synthetic versatility underlines the relevance of rac-3-tert-Butyl-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone in chemical research, offering pathways to develop new drugs and materials.
Biochemical Significance
Oxazolidinone derivatives have been explored for their biochemical significance, particularly as inhibitors of specific enzymes or receptors. For example, some oxazolidinone compounds have been synthesized and shown to possess inhibitory activity against enzymes like the SARS-CoV 3CL protease, highlighting their potential in antiviral therapy (Sydnes et al., 2006). These findings suggest that rac-3-tert-Butyl-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone, due to its structural characteristics, could also be investigated for similar biochemical applications.
Advanced Applications in Medicinal Chemistry
Oxazolidinones are recognized in medicinal chemistry for their potential as antibacterial agents and other therapeutic roles. Advanced synthetic methods have been developed to craft oxazolidinone derivatives, aiming to enhance their pharmaceutical attributes. The research efforts in this direction indicate the potential of rac-3-tert-Butyl-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone to be adapted and optimized for specific medicinal applications, reflecting its significance in the field of drug discovery and development (Robins et al., 2001; Barta et al., 2000).
properties
IUPAC Name |
3-tert-butyl-5-(7-ethyl-1-benzofuran-2-yl)-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-5-11-7-6-8-12-9-13(20-15(11)12)14-10-18(16(19)21-14)17(2,3)4/h6-9,14H,5,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVBZKJVAYVKSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1OC(=C2)C3CN(C(=O)O3)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10542340 | |
Record name | 3-tert-Butyl-5-(7-ethyl-1-benzofuran-2-yl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10542340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac-3-tert-Butyl-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone | |
CAS RN |
1076199-68-2 | |
Record name | 3-tert-Butyl-5-(7-ethyl-1-benzofuran-2-yl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10542340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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